tert-Butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate
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Overview
Description
tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a chiral center bearing a phenyl group and a trifluoromethylthio substituent
Mechanism of Action
Target of Action
Carbamates, a category of organic compounds to which this compound belongs, are known to interact with various enzymes and receptors in the body . For instance, some carbamates have been reported to interact with acetylcholinesterase, an enzyme crucial for nerve signal transmission .
Mode of Action
Carbamates typically work by forming a reversible bond with their target, altering its function
Biochemical Pathways
Carbamates are known to influence several biochemical pathways, depending on their specific targets . For example, carbamates that target acetylcholinesterase can affect the cholinergic pathway, leading to an accumulation of acetylcholine in the synaptic cleft .
Result of Action
Based on the general properties of carbamates, it can be inferred that the compound’s action could lead to changes in the activity of its target, which could subsequently alter cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate typically involves the following steps:
Formation of the chiral center: The chiral center can be introduced through asymmetric synthesis or resolution of racemic mixtures.
Introduction of the trifluoromethylthio group: This can be achieved through nucleophilic substitution reactions using reagents such as trifluoromethylthiolate salts.
Formation of the carbamate group: The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, while the trifluoromethylthio group can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry:
Protecting Groups: The tert-butyl carbamate group is commonly used as a protecting group for amines in organic synthesis.
Chiral Synthesis: The chiral center in the compound makes it valuable for the synthesis of enantiomerically pure compounds.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine:
Drug Development: The compound’s unique structure could be explored for potential pharmaceutical applications, including as a prodrug or active pharmaceutical ingredient.
Industry:
Material Science: The compound could be used in the development of new materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
tert-Butyl ®-(1-phenyl-2-((methylthio)ethyl)carbamate): Similar structure but with a methylthio group instead of a trifluoromethylthio group.
tert-Butyl ®-(1-phenyl-2-((ethylthio)ethyl)carbamate): Similar structure but with an ethylthio group instead of a trifluoromethylthio group.
Uniqueness: The presence of the trifluoromethylthio group in tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with methylthio or ethylthio groups.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-phenyl-2-(trifluoromethylsulfanyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-13(2,3)20-12(19)18-11(9-21-14(15,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,18,19)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAQDTJKERSFOZ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(F)(F)F)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(F)(F)F)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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